

Application Notes and Protocols for SRT3025 in Mouse Models

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Compound of Interest

Compound Name: SRT3025

Cat. No.: B3027058

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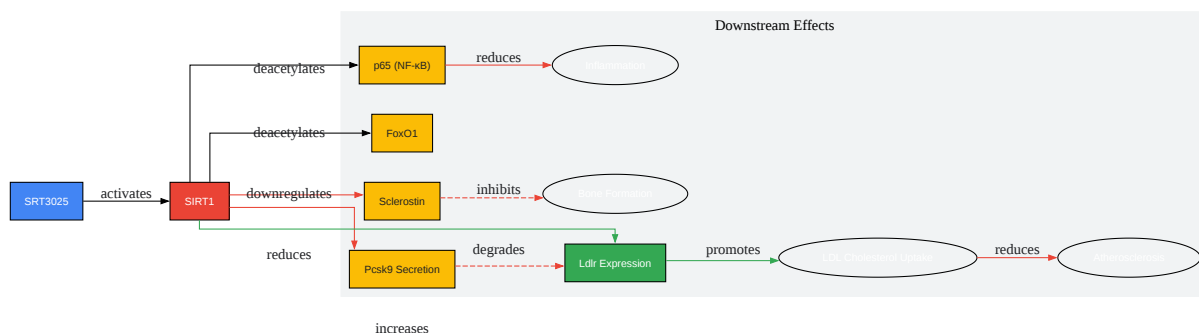
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **SRT3025**, a SIRT1 activator, in various mouse models of disease. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **SRT3025**.

Mechanism of Action

SRT3025 is a potent and selective activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase. SIRT1 plays a crucial role in regulating a variety of cellular processes, including metabolism, inflammation, and cellular stress responses. By activating SIRT1, **SRT3025** mimics the effects of caloric restriction, which has been shown to have numerous health benefits. The activation of SIRT1 by **SRT3025** leads to the deacetylation of various downstream targets, influencing multiple signaling pathways.

Signaling Pathway of SRT3025



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SRT3025 Signaling Pathway

Quantitative Data Summary

The following tables summarize the dosages and significant findings from various studies using **SRT3025** in mouse models.

Table 1: SRT3025 Dosage and Administration in Mouse Models

Mouse Model	Mouse Strain	Dosage	Administration Route	Duration	Reference
Atherosclerosis	ApoE-/-	3.18 g/kg in diet (approx. 477 mg/kg/day)	Oral (in diet)	12 weeks	[1][2][3][4]
Diet-Induced Obesity	C57BL/6	100 mg/kg/day	Oral gavage	7 weeks	
Diet-Induced Obesity	db/db	3.18 g/kg in diet (approx. 477 mg/kg/day)	Oral (in diet)	12 weeks	
Osteoporosis	C57BL/6	50 mg/kg/day	Oral gavage	6 weeks	[5][6][7][8]
Osteoporosis	C57BL/6	100 mg/kg/day	Oral gavage	6 weeks	[5][6][7][8]

Note: The conversion from g/kg in diet to mg/kg/day is estimated based on an average daily food consumption of 3-5g for a 30g mouse.

Table 2: Pharmacokinetic Parameters of SRT3025 in Mice

Parameter	Value	Mouse Model	Dosage	Reference
C _{max}	2415 ng/mL (3.9 µM)	Diet-Induced Obese Mice	100 mg/kg	
EC ₅₀ (SIRT1 activation)	0.1 µM	in vitro	N/A	

Detailed pharmacokinetic studies providing T_{max}, AUC, and half-life in mice are not readily available in the public domain. Researchers may need to perform their own pharmacokinetic analyses.

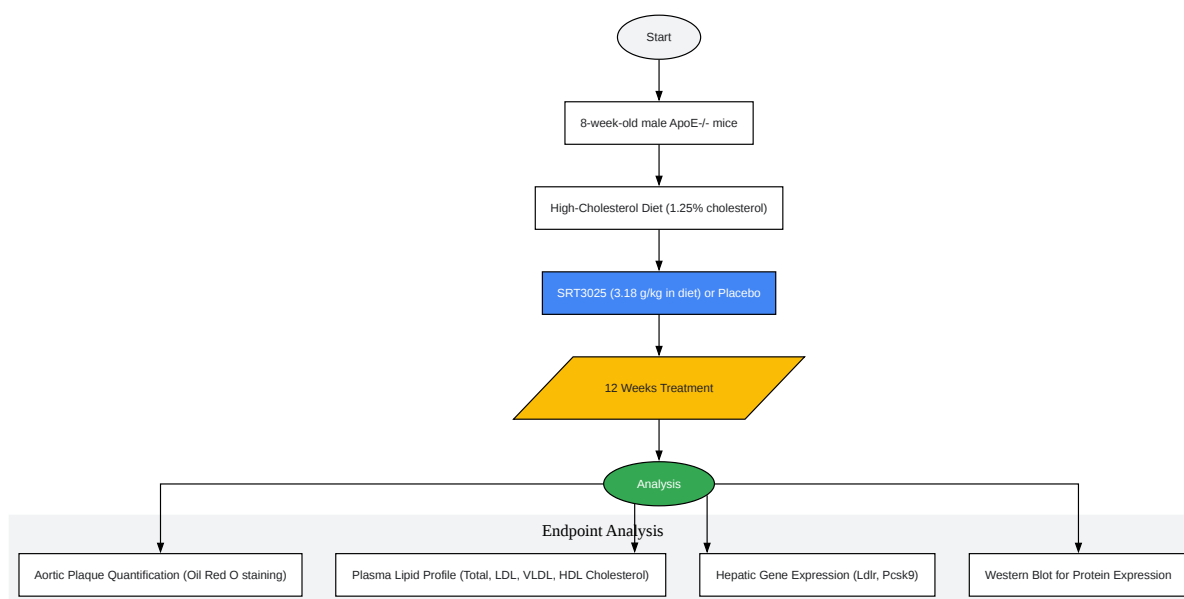
Table 3: Key Findings of SRT3025 in Mouse Models

Mouse Model	Key Findings	Reference
Atherosclerosis	- Reduced plaque size in the aorta. - Decreased plasma levels of total, LDL, and VLDL cholesterol. - Increased hepatic LDL receptor (Ldlr) expression. - Reduced plasma levels of pro-inflammatory cytokines Mcp-1 and Il-6.	[1] [2]
Diet-Induced Obesity	- Prevented body weight gain. - Reduced fasting and postprandial glucose and insulin levels. - Improved glucose tolerance and insulin sensitivity. - Lowered serum and hepatic triglyceride levels.	
Osteoporosis	- Reversed ovariectomy-induced bone loss. - Improved vertebral bone mass and microarchitecture. - Decreased bone sclerostin expression. - Increased serum markers of bone formation.	[5] [6] [7] [8]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature.

Protocol 1: Atherosclerosis Mouse Model



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Atherosclerosis Model Workflow

Objective: To evaluate the effect of **SRT3025** on the development of atherosclerosis in a genetically predisposed mouse model.

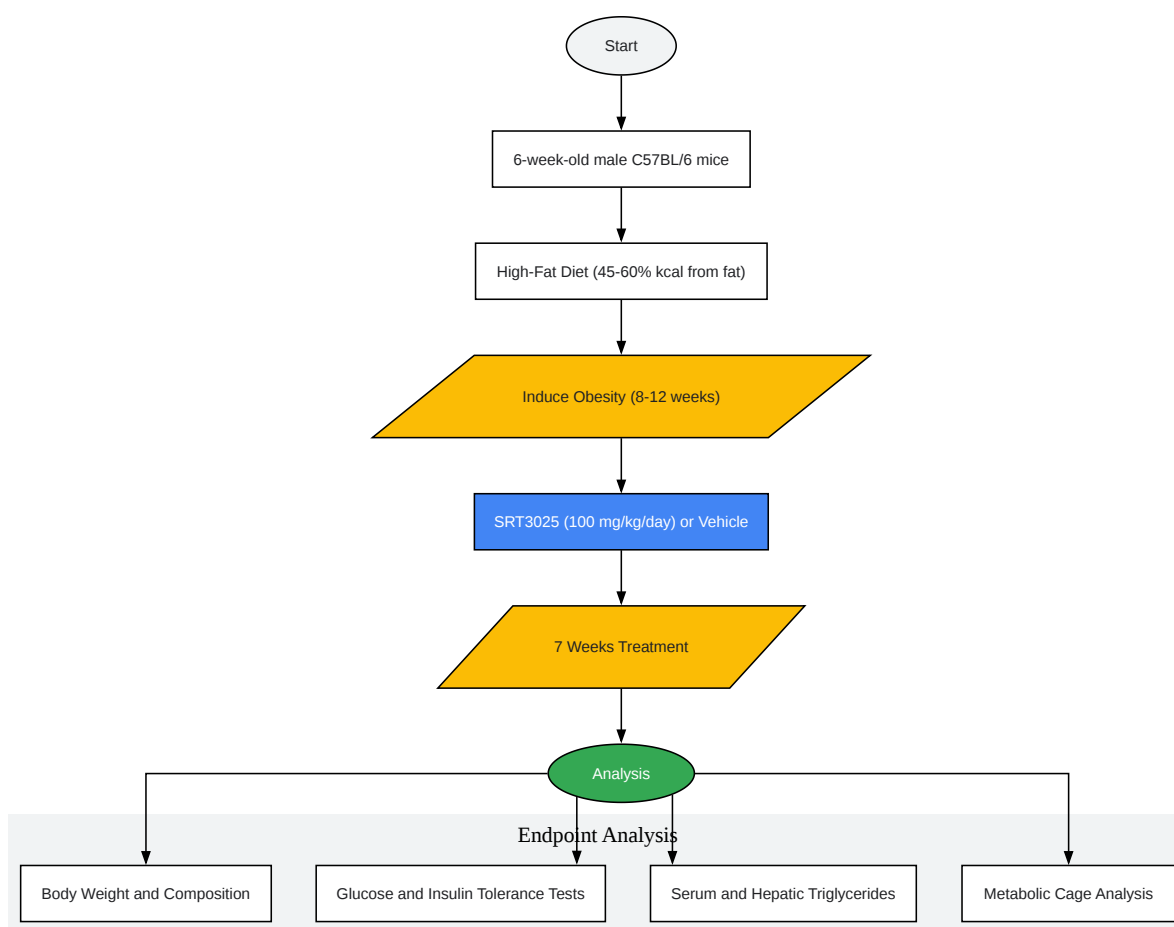
Materials:

- Male Apolipoprotein E-deficient (ApoE^{-/-}) mice (8 weeks old)[9][10].
- High-cholesterol diet (e.g., D12108 from Research Diets, containing 1.25% cholesterol).
- **SRT3025**.
- Placebo control diet.
- Cages and standard animal housing facility.
- Equipment for blood collection and tissue harvesting.
- Oil Red O stain for plaque analysis.
- Kits for plasma lipid analysis.
- Reagents and equipment for RT-PCR and Western blotting.

Procedure:

- Acclimate 8-week-old male ApoE^{-/-} mice for one week.
- Divide mice into two groups: a control group receiving a high-cholesterol diet and a treatment group receiving the same diet supplemented with **SRT3025** (3.18 g/kg of diet)[1][2][3][4].
- Provide the respective diets and water ad libitum for 12 weeks.
- Monitor animal health and body weight weekly.
- At the end of the 12-week period, euthanize the mice.
- Collect blood for plasma lipid analysis.
- Perfuse the mice with PBS and harvest the aorta for en face analysis of atherosclerotic plaques using Oil Red O staining.
- Harvest the liver for gene and protein expression analysis of key targets like Ldlr and Pcsk9.

Protocol 2: Diet-Induced Obesity Mouse Model



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Diet-Induced Obesity Model Workflow

Objective: To assess the impact of **SRT3025** on metabolic parameters in a diet-induced obesity mouse model.

Materials:

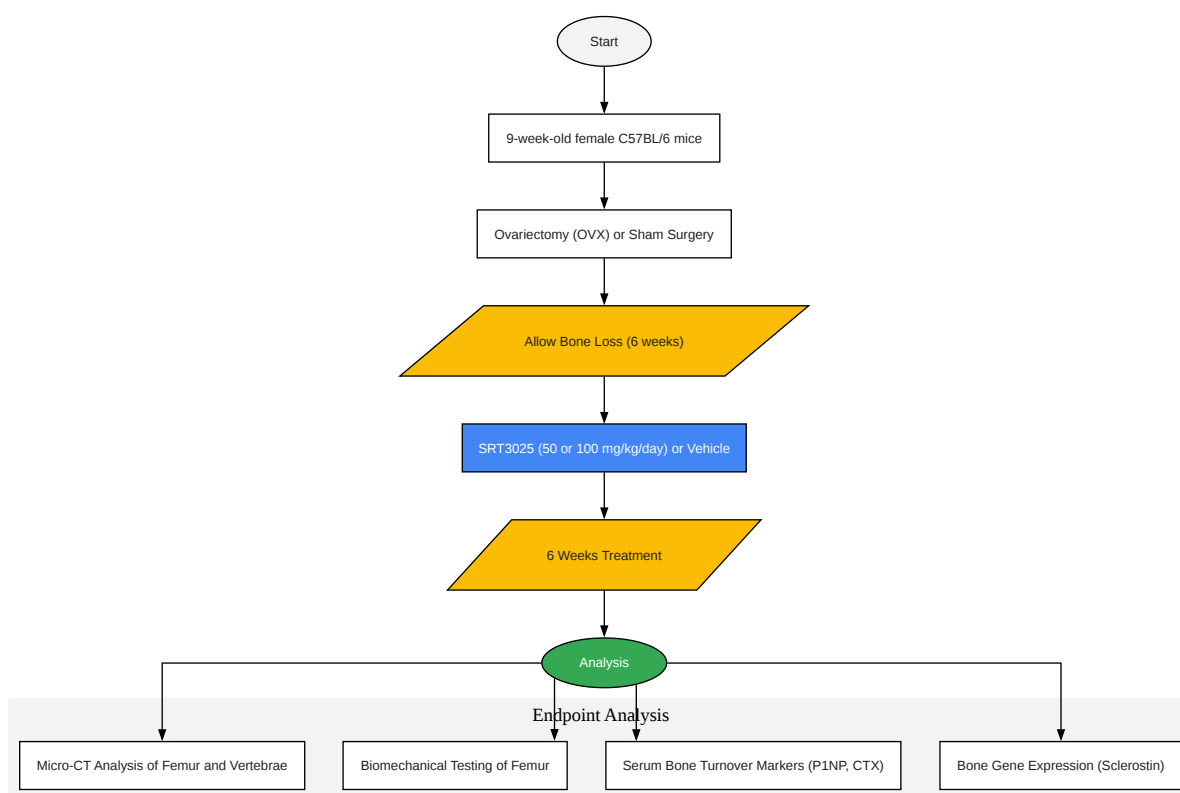
- Male C57BL/6 mice (6 weeks old)[[11](#)][[12](#)][[13](#)][[14](#)][[15](#)].
- High-fat diet (45-60% of calories from fat).
- Standard chow diet.
- **SRT3025**.
- Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
- Oral gavage needles.
- Glucometer and insulin assay kits.
- Equipment for body composition analysis (e.g., DEXA or NMR).
- Metabolic cages for energy expenditure measurement.

Procedure:

- Acclimate 6-week-old male C57BL/6 mice for one week on a standard chow diet.
- Switch the mice to a high-fat diet to induce obesity for 8-12 weeks.
- After the induction period, divide the obese mice into two groups: a vehicle control group and an **SRT3025** treatment group (100 mg/kg/day).
- Administer the treatment daily via oral gavage for 7 weeks.
- Monitor body weight and food intake regularly.

- Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
- At the end of the study, euthanize the mice and collect blood for analysis of serum lipids and insulin.
- Harvest liver and adipose tissue for histological analysis and measurement of triglyceride content.
- Optionally, perform indirect calorimetry using metabolic cages to assess energy expenditure.

Protocol 3: Ovariectomy-Induced Osteoporosis Mouse Model



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Osteoporosis Model Workflow

Objective: To investigate the therapeutic effect of **SRT3025** on bone loss in an ovariectomy-induced osteoporosis mouse model.

Materials:

- Female C57BL/6 mice (9 weeks old)[5][6][7][8][16].
- Surgical instruments for ovariectomy.
- Anesthesia.
- **SRT3025**.
- Vehicle for oral gavage (e.g., 20% PEG 400, 0.5% Tween 80 in deionized water)[5].
- Oral gavage needles.
- Micro-computed tomography (micro-CT) scanner.
- Mechanical testing machine for biomechanical analysis.
- Kits for serum bone turnover marker analysis (e.g., P1NP, CTX).
- Reagents and equipment for RT-PCR.

Procedure:

- Perform bilateral ovariectomy (OVX) or sham surgery on 9-week-old female C57BL/6 mice.
- Allow a 6-week period for bone loss to occur.
- After 6 weeks, divide the OVX mice into three groups: a vehicle control group, an **SRT3025** low-dose group (50 mg/kg/day), and an **SRT3025** high-dose group (100 mg/kg/day)[5][6][7][8].
- Administer the respective treatments daily via oral gavage for 6 weeks.
- At the end of the treatment period, euthanize the mice.

- Collect blood for the analysis of serum bone turnover markers.
- Harvest femurs and vertebrae for micro-CT analysis to assess bone mineral density, trabecular bone volume, and other microarchitectural parameters.
- Perform three-point bending tests on the femurs to evaluate biomechanical properties.
- Isolate RNA from bone tissue to analyze the expression of genes related to bone metabolism, such as sclerostin.

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